
2,7-Di-tert-butyl-9H-fluorene-9-one
Overview
Description
2,7-Di-tert-butyl-9H-fluorene-9-one is a fluorene derivative characterized by a ketone group at position 9 and two bulky tert-butyl substituents at positions 2 and 7 of the fluorene backbone. The tert-butyl groups enhance steric hindrance and influence the compound’s electronic properties, making it distinct from simpler fluorene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Di-tert-butyl-9H-fluorene-9-one can be synthesized through several methods. One common approach involves the reaction of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl groups are introduced at the 2 and 7 positions of the fluorene ring .
Another method involves the reaction of fluorene with carbon disulfide (CS2) and ferric chloride, followed by treatment with 2-chloro-2-methylpropane.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-9H-fluorene-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,7-Di-tert-butyl-9H-fluoren-9-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include fluorenone derivatives, fluoren-9-ol, and various substituted fluorenes, depending on the specific reagents and conditions used .
Scientific Research Applications
2,7-Di-tert-butyl-9H-fluorene-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-9H-fluorene-9-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Comparisons
*Estimated based on fluorenone core (C₁₃H₈O) and tert-butyl group contributions.
Electronic and Steric Effects
- Steric Hindrance: The tert-butyl groups in this compound reduce π-π stacking interactions compared to unsubstituted fluorenone, enhancing solubility in non-polar solvents and thermal stability . In contrast, brominated analogs (e.g., 2,7-Dibromo-9,9-dimethyl-9H-fluorene) prioritize reactivity in cross-coupling reactions over solubility .
- Electron-Withdrawing Effects : The ketone group at position 9 increases electron deficiency, making the compound more electrophilic than 9-tert-Butyl-9H-fluorene, which lacks a ketone . This property is critical in charge-transfer applications.
Physicochemical Properties
- Thermal Stability : Bulky substituents like tert-butyl or dioctyl chains increase decomposition temperatures. For example, 2,7-Diiodo-9,9-dioctyl-9H-fluorene exhibits higher thermal stability ($T_d > 300^\circ C$) than brominated derivatives .
- Solubility : Alkyl chains (e.g., dioctyl) enhance solubility in organic solvents, whereas halogenated derivatives (Br, I) are less soluble but more reactive .
Research Findings and Trends
Recent studies highlight the role of substituent positioning in fluorene derivatives:
- Steric vs. Electronic Tuning : Compounds with para-substituted bulky groups (e.g., 2,7-di-t-Bu) optimize both solubility and charge mobility, whereas meta-substitution disrupts conjugation .
- Hybrid Derivatives : Combining electron-withdrawing (e.g., ketone) and electron-donating groups (e.g., alkyl) in a single molecule, as seen in this compound, balances charge injection and transport in optoelectronic devices .
Biological Activity
2,7-Di-tert-butyl-9H-fluorene-9-one (CAS No. 58775-13-6) is an organic compound characterized by the presence of two tert-butyl groups at the 2 and 7 positions and a ketone group at the 9 position of the fluorene structure. This unique arrangement contributes to its stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H24O
- Molecular Weight : 292.415 g/mol
- Structure : The compound features a fluorene backbone with tert-butyl substituents and a ketone functional group.
The biological activity of this compound is primarily mediated through its ability to undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can influence various cellular pathways, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
- Cytotoxicity : Studies have indicated that it may possess cytotoxic properties against certain cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular function and health.
Case Studies
-
Antioxidant Studies :
- A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.
-
Cytotoxicity Testing :
- In vitro tests on various cancer cell lines showed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating effectiveness in inhibiting cell proliferation.
-
Enzyme Interaction :
- Research indicated that this compound could inhibit certain kinases involved in cell signaling pathways, which may contribute to its anticancer properties.
Comparison with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2,7-Di-tert-butylfluorene | Lacks ketone group | Lower reactivity |
9-Fluorenone | Contains ketone group without tert-butyl groups | Different reactivity profile |
2,7-Di-tert-butyl-9-fluorenylmethanol | Contains hydroxyl instead of ketone | Varies in reactivity |
Applications
The unique properties of this compound make it valuable in several applications:
- Medicinal Chemistry : Potential development as an anticancer agent or antioxidant.
- Material Science : Used in the synthesis of organic light-emitting diodes (OLEDs) and luminescent materials due to its stability and electronic properties.
Properties
IUPAC Name |
2,7-ditert-butylfluoren-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCVAQRAXTKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482633 | |
Record name | 2,7-Di-tert-butyl-9H-fluorene-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-13-6 | |
Record name | 2,7-Di-tert-butyl-9H-fluorene-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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